molecular formula C10H13NO4S B13109427 (2R)-2-[(Benzylsulfonyl)amino]propanoic acid

(2R)-2-[(Benzylsulfonyl)amino]propanoic acid

Cat. No.: B13109427
M. Wt: 243.28 g/mol
InChI Key: CZIBABWRWDOXIT-MRVPVSSYSA-N
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Description

(Benzylsulfonyl)-D-alanine is an organic compound that belongs to the class of sulfonyl amino acids It is characterized by the presence of a benzylsulfonyl group attached to the D-alanine amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Benzylsulfonyl)-D-alanine typically involves the reaction of D-alanine with benzylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods: Industrial production of (Benzylsulfonyl)-D-alanine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: (Benzylsulfonyl)-D-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (Benzylsulfonyl)-D-alanine involves its interaction with specific molecular targets, such as enzymes and proteins. The benzylsulfonyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibition studies and drug development .

Comparison with Similar Compounds

Uniqueness: (Benzylsulfonyl)-D-alanine is unique due to its specific configuration (D-alanine) and the presence of the benzylsulfonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

(2R)-2-(benzylsulfonylamino)propanoic acid

InChI

InChI=1S/C10H13NO4S/c1-8(10(12)13)11-16(14,15)7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)/t8-/m1/s1

InChI Key

CZIBABWRWDOXIT-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C(=O)O)NS(=O)(=O)CC1=CC=CC=C1

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)CC1=CC=CC=C1

Origin of Product

United States

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